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Cat. No.: B1574552

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term efficacy of APX3330 with current
standard-of-care treatments for non-proliferative diabetic retinopathy (NPDR). Experimental
data from key clinical trials are presented to support the comparison, along with detailed
methodologies and visual representations of signaling pathways and experimental workflows.

Introduction to APX3330

APX3330 is a first-in-class, orally administered small molecule inhibitor of the reduction-
oxidation effector factor-1 (Ref-1)[1][2]. By selectively targeting the redox signaling function of
Ref-1, APX3330 modulates the activity of several downstream transcription factors implicated
in angiogenesis and inflammation, including nuclear factor kappa B (NF-kB), STAT3, and
hypoxia-inducible factor-1 alpha (HIF-1a)[3]. This mechanism of action offers a novel approach
to treating diabetic retinopathy by addressing both vascular and inflammatory components of
the disease[4].

Current Landscape and Alternatives

The current standard of care for moderately severe to severe NPDR is largely observational,
with interventions typically reserved for the development of vision-threatening complications
such as proliferative diabetic retinopathy (PDR) or center-involved diabetic macular edema (ClI-
DME)[5][6]. For more advanced disease, intravitreal injections of anti-vascular endothelial
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growth factor (anti-VEGF) agents and panretinal photocoagulation are the primary
treatments|[6].

This guide focuses on comparing APX3330 to the leading anti-VEGF therapy, aflibercept,
based on data from major clinical trials.

Comparative Efficacy Data

The following tables summarize the long-term efficacy data from the Phase 2 ZETA-1 trial for
APX3330 and the Phase 3 PANORAMA and Protocol W trials for the anti-VEGF agent
aflibercept.

Table 1: APX3330 (ZETA-1 Trial) Efficacy Data at 24 Weeks[2][7][8]

APX3330 (600

Endpoint Placebo p-value
mgl/day)
= 2-step improvement
) 8% 8% Not Met
in DRSS (Study Eye)
Binocular = 3-step
o 0% 16% 0.04
worsening in DRSS
Lost = 5 BCVA letters 5% 19% 0.07

Table 2: Aflibercept (PANORAMA Trial) Efficacy Data[6][9][10]
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Endpoint Aflibercept (2q16)

Aflibercept
(2q8/PRN)

Sham

> 2-step improvement
in DRSS

Week 24 58.4% (combined)

58.4% (combined) 6.0%

Week 52 65.2%

79.9%

15.0%

Week 100 -

Development of
Vision-Threatening

Complications

Week 100 16.3%

18.7%

50.4%

Development of
Center-Involved DME

Week 100 -

Table 3: Aflibercept (Protocol W) Efficacy Data[11][12]

Endpoint Aflibercept

Sham

Cumulative Probability of PDR
or CI-DME with Vision Loss

2 Years 16.3%

43.5%

4 Years 33.9%

56.9%

Mean Change in Visual Acuity

from Baseline

2 Years -0.9 letters

-2.0 letters

4 Years -2.7 letters

-2.4 letters

Experimental Protocols
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APX3330: ZETA-1 Trial[2][13]

Study Design: A multi-center, randomized, placebo-controlled, double-masked Phase 2b
clinical trial.

Participants: 103 subjects with moderately severe to severe non-proliferative diabetic
retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR), corresponding to
Diabetic Retinopathy Severity Scale (DRSS) scores of 47, 53, or 61. Key exclusion criteria
included center-involved diabetic macular edema in the study eye.

Intervention: Subjects were randomized 1:1 to receive either 600 mg of APX3330 orally per
day or a placebo, administered twice daily for 24 weeks.

Primary Endpoint: The percentage of subjects with a = 2-step improvement on the DRSS in
the study eye at week 24 compared to baseline.

Secondary Endpoints: Included assessments of central subfield thickness, best-corrected
distance visual acuity (BCDVA), progression to vision-threatening complications, and
worsening of DRSS.

Aflibercept: PANORAMA Trial[14][15][16]

Study Design: A Phase 3, double-masked, randomized, multi-center clinical trial.

Participants: 402 adults with moderately severe to severe NPDR (DRSS level 47 or 53)
without diabetic macular edema and a best-corrected visual acuity of 20/40 or better.

Intervention: Participants were randomized 1:1:1 to one of three groups:
o Aflibercept 2 mg every 16 weeks (after 3 initial monthly doses and one 8-week interval).

o Aflibercept 2 mg every 8 weeks (after 5 initial monthly doses, with pro re nata dosing from
week 56).

o Sham injections.

Primary Endpoint: The proportion of eyes with a > 2-step improvement in DRSS level from
baseline at week 52.
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e Secondary Endpoints: Included the proportion of eyes with a > 2-step improvement in DRSS
level at week 24, and the development of vision-threatening complications or center-involved
DME through week 100.

Aflibercept: Protocol W[5][17]

o Study Design: A multi-center, randomized clinical trial.

o Participants: 328 adults with moderate to severe NPDR (ETDRS severity levels 43-53)
without center-involved diabetic macular edema.

« Intervention: Eyes were randomly assigned to receive either intravitreal 2.0 mg aflibercept or
sham injections at baseline, 1, 2, and 4 months, and then every 4 months through 2 years.
Treatment was deferred if the eye had no worse than mild NPDR. Aflibercept was
administered to both groups if CI-DME with vision loss or high-risk PDR developed.

e Primary Outcome: Time to the development of PDR or CI-DME with vision loss.

e Secondary Outcome: Change in visual acuity over 4 years.

Visualizing the Mechanisms and Workflows
APX3330 Signaling Pathway

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1574552?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

(- P PR
Transcription Factor Activation

P NF-kB (active)

Ref-1 Regulation

—' ;
Ref-1 (reduced)

w Inhibition
Cellular Stress (e.g., Hyperglycemia)
Redox Activity
Ref-1 (oxidized)

N

STAT3 (inactive)
HIF-1a (active)
HIF-1a (inactive)

|

Downstre‘;m Effects

Angiogenesis (VEGF)

P-| STAT3 (active)

NF-kB (inactive)

Ve

Click to download full resolution via product page

Caption: APX3330 inhibits the redox activity of Ref-1, preventing the activation of downstream
transcription factors involved in inflammation and angiogenesis.

ZETA-1 Trial Experimental Workflow
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Caption: Workflow of the ZETA-1 Phase 2 clinical trial for APX3330.

Anti-VEGF Trials (PANORAMA & Protocol W)
Generalized Workflow
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Caption: Generalized workflow for the PANORAMA and Protocol W anti-VEGF trials.

Discussion and Future Directions

The ZETA-1 trial of APX3330 did not meet its primary endpoint of a = 2-step improvement in
DRSS. However, the statistically significant reduction in the proportion of patients with a
binocular = 3-step worsening of DRSS (0% vs. 16% in the placebo group) suggests a potential
protective effect against disease progression[7][8]. This is a clinically meaningful outcome, as
preventing the worsening of diabetic retinopathy is a key therapeutic goal. The trend towards
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fewer patients losing significant visual acuity in the APX3330 group further supports its
potential benefit[2][7].

In contrast, anti-VEGF therapies like aflibercept have demonstrated a significant ability to
induce a = 2-step improvement in DRSS in a large proportion of patients in the PANORAMA
trial[9][10]. Both PANORAMA and Protocol W also showed a marked reduction in the
development of vision-threatening complications over the long term[6][11]. However, a key
finding from Protocol W was the lack of a significant difference in mean visual acuity change
between the aflibercept and sham groups at both 2 and 4 years, raising questions about the
functional benefit of early and intensive anti-VEGF treatment in this patient population[12].

APX3330's oral route of administration presents a significant advantage over the intravitreal
injections required for anti-VEGF therapies, potentially improving patient compliance and
reducing treatment burden.

The landscape of diabetic retinopathy treatment is evolving, with several other oral therapies in
various stages of development. These include agents targeting different pathways, such as
plasma kallikrein inhibitors and peroxisome proliferator-activated receptor alpha (PPARQ)
agonists like fenofibrate[13][14]. The development of a safe and effective oral treatment for
diabetic retinopathy remains a major unmet need.

Based on the promising results in preventing disease progression, further investigation of
APX3330 in a larger, longer-term Phase 3 trial is warranted to fully elucidate its long-term
efficacy and safety profile and to confirm the clinically meaningful endpoint of preventing DRSS
worsening. Future studies should also explore the potential of APX3330 in combination with
other therapies and its efficacy in different stages of diabetic retinopathy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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